4-氨基-N,N-二丙基苯甲酰胺

描述

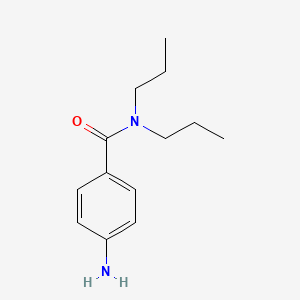

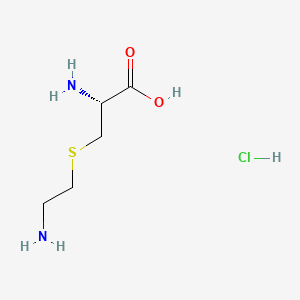

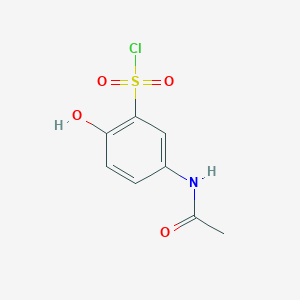

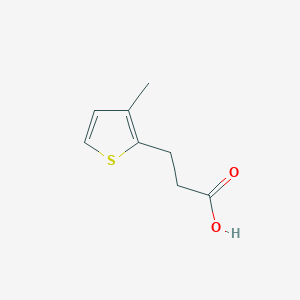

4-Amino-N,N-dipropylbenzamide is a chemical compound that is part of the benzamide family. Benzamides are known for their diverse range of biological activities and are often used in medicinal chemistry as building blocks for drug development. The specific structure of 4-amino-N,N-dipropylbenzamide is not detailed in the provided papers, but it can be inferred that it contains an amide functional group attached to a benzene ring with an amino group (NH2) and two propyl groups attached to the nitrogen atom of the amide.

Synthesis Analysis

The synthesis of related compounds, such as 4-Amino-N-[3-(2-hydroxyethyl)sulfonyl]phenylbenzamide, has been reported using starting materials like 4-nitro-N-[3-(2-hydroxyethyl)sulfonyl]phenylbenzamide and chlorosulfonic acid. The process involves hydrogenation and esterification, with methanol as a solvent and Raney-Ni as a catalyst. Optimal conditions for hydrogenation were found to be at a temperature of 60°C and a pressure of 0.4-0.6 MPa, with a reaction time of 80 minutes, yielding 86%. For esterification, the optimal conditions were a molar ratio of 1:1.05 with chlorosulfonic acid at 40°C for 8 hours, yielding 92% . Another synthesis route for a similar compound used acylation and catalytic hydrogenation, with yields of 90.3% and 95.6%, respectively, and a total yield of 86.3% .

Molecular Structure Analysis

The molecular structure of related aminobenzamides has been studied, revealing that the crystal structure can be dominated by hydrogen bonds, such as amide-py N–H…N and amide–carbonyl N–H…O bonds . These interactions indicate a structural flexibility that could be beneficial for co-crystallization reactions, suggesting that 4-amino-N,N-dipropylbenzamide may also exhibit such flexibility and potential for forming diverse crystal structures.

Chemical Reactions Analysis

The reductive chemistry of benzamide derivatives has been explored, particularly for compounds with nitro groups that can be enzymatically reduced to amines or hydroxylamines under hypoxic conditions. This reduction is oxygen-inhibited, which is relevant for the selective toxicity of these compounds in hypoxic cells . Although the specific reactions of 4-amino-N,N-dipropylbenzamide are not detailed, it can be inferred that similar reductive processes could be applicable, depending on the presence of reducible functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-amino-N,N-dipropylbenzamide are not explicitly described in the provided papers. However, based on the properties of similar compounds, it can be expected to have characteristics typical of benzamides, such as moderate solubility in organic solvents, potential for hydrogen bonding, and reactivity towards electrophiles and nucleophiles. The presence of the amino and propyl groups would influence its hydrophilicity and lipophilicity, respectively, which could affect its solubility and potential for interaction with biological molecules .

科学研究应用

抗惊厥活性

- Clark等人(1984年)的研究探讨了一系列4-氨基苯甲酰胺的抗惊厥效果。他们发现像4-氨基-N-戊基苯甲酰胺这样的化合物对小鼠电击诱导的癫痫具有强效活性。这项研究表明了4-氨基-N,N-二丙基苯甲酰胺在抗惊厥应用中的潜力 (Clark et al., 1984)。

增强细胞对辐射的反应

- Ben-hur等人(1985年)研究了4-氨基苯甲酰胺在增强哺乳动物细胞对电离辐射的反应中的作用。这项研究表明了在某些细胞环境中提高辐射治疗效果的潜在应用 (Ben-hur et al., 1985)。

聚合物合成

- Butt等人(2005年)讨论了使用4-氨基苯甲酰胺等衍生物合成新型芳香族聚酰亚胺。这表明了其在先进材料科学中的用途,特别是在创造具有特定性能的新聚合物方面 (Butt et al., 2005)。

抗氧化活性研究

- Jovanović等人(2020年)研究了氨基取代苯甲酰胺的电化学氧化,其中包括像4-氨基-N,N-二丙基苯甲酰胺这样的化合物。他们的研究有助于了解这些化合物的抗氧化性质 (Jovanović等人,2020)。

电化学传感器

- Santos等人(2019年)研究了包括4-氨基苯甲酰胺在内的衍生物的电聚合,用于作为电化学传感器,可应用于开发传感器和其他电子应用 (Santos et al., 2019)。

心血管作用修饰

- Kohli等人(1982年)探讨了氨基取代化合物中N,N-二-n-丙基取代对心血管作用的影响,暗示了心血管研究中的潜在应用 (Kohli et al., 1982)。

缺氧选择性细胞毒素研究

- Palmer等人(1995年)研究了5-[N,N-双(2-氯乙基)氨基]-2,4-二硝基苯甲酰胺,它与4-氨基-N,N-二丙基苯甲酰胺具有结构相似性。这项研究可能与癌症治疗中缺氧选择性细胞毒素的研究相关 (Palmer et al., 1995)。

安全和危害

属性

IUPAC Name |

4-amino-N,N-dipropylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-3-9-15(10-4-2)13(16)11-5-7-12(14)8-6-11/h5-8H,3-4,9-10,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZZJRTKRDSVWQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80586397 | |

| Record name | 4-Amino-N,N-dipropylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80586397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

79868-19-2 | |

| Record name | 4-Amino-N,N-dipropylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80586397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(Pyrrolidin-1-ylmethyl)phenyl]methanol](/img/structure/B1284343.png)

![[1-(Thiophen-2-yl)cyclopentyl]methanamine](/img/structure/B1284350.png)